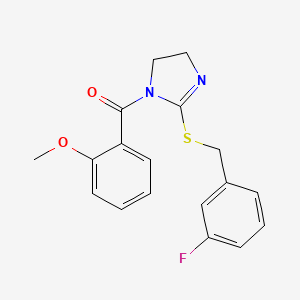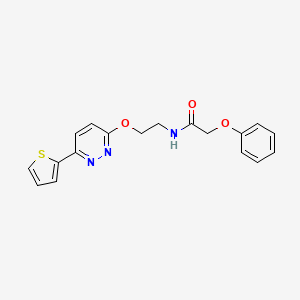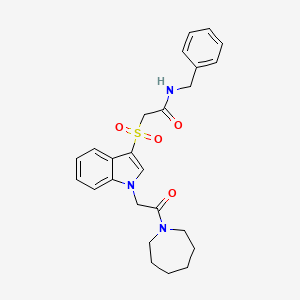
1-Fluorosulfonyloxy-2-methylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluorosulfonyloxy-2-methylsulfonylbenzene is an organosulfur compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of both fluorosulfonyl and methylsulfonyl groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Mécanisme D'action
Target of Action
1-Fluorosulfonyloxy-2-methylsulfonylbenzene is a type of sulfonyl fluoride . Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science Sulfonyl fluorides in general are known to interact with various biological targets, contributing to their broad applications in different fields .
Mode of Action
It’s known that sulfonyl fluorides, including this compound, can undergo direct fluorosulfonylation with fluorosulfonyl radicals . This process has emerged as a concise and efficient approach for producing sulfonyl fluorides . The interaction of the compound with its targets and the resulting changes would depend on the specific context of its application.
Biochemical Pathways
Sulfonyl fluorides are known to participate in various biochemical reactions due to their reactivity . They can be involved in the synthesis of diverse functionalized sulfonyl fluorides . The downstream effects would depend on the specific biochemical context in which the compound is used.
Result of Action
The compound’s participation in the synthesis of diverse functionalized sulfonyl fluorides suggests that it could have a wide range of effects depending on the specific context .
Méthodes De Préparation
The synthesis of 1-Fluorosulfonyloxy-2-methylsulfonylbenzene typically involves the introduction of fluorosulfonyl and methylsulfonyl groups onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides . Industrial production methods often involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluorosulfonyloxy-2-methylsulfonylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also undergo addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluorosulfonyloxy-2-methylsulfonylbenzene has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparaison Avec Des Composés Similaires
1-Fluorosulfonyloxy-2-methylsulfonylbenzene can be compared with other similar compounds, such as:
Sulfonyl Fluorides: These compounds share the fluorosulfonyl group and are used in similar applications, including organic synthesis and bioorthogonal chemistry.
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in other similar compounds.
Propriétés
IUPAC Name |
1-fluorosulfonyloxy-2-methylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO5S2/c1-14(9,10)7-5-3-2-4-6(7)13-15(8,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXZNHYZPSPVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)

![Tert-butyl N-[3-amino-5-(trifluoromethyl)thiophen-2-yl]-N-methylcarbamate](/img/structure/B2843557.png)
![4-Acetylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2843558.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2843560.png)



![3-(4-Chlorophenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2843569.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2843570.png)


![2-(3-Cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)-N-[2-[2-[[2-(3-cyclopropyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2843576.png)
